molecular formula C25H18O5 B611005 3-[4-[(7-Hydroxy-2-oxo-3-phenylchromen-4-yl)methyl]phenyl]prop-2-enoic acid CAS No. 1334310-70-1

3-[4-[(7-Hydroxy-2-oxo-3-phenylchromen-4-yl)methyl]phenyl]prop-2-enoic acid

Cat. No. B611005
CAS RN: 1334310-70-1
M. Wt: 398.41
InChI Key: YGKGINZAHYHTNB-JLHYYAGUSA-N
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Description

The compound “3-[4-[(7-Hydroxy-2-oxo-3-phenylchromen-4-yl)methyl]phenyl]prop-2-enoic acid” is a chemical with the molecular formula C18H14O5 . It has an average mass of 310.301 Da and a monoisotopic mass of 310.084137 Da . The compound is also known by other names such as 2H-1-Benzopyran-6-propanoic acid, 7-hydroxy-2-oxo-4-phenyl- .


Molecular Structure Analysis

The compound’s structure can be represented by the SMILES string: c1ccc(cc1)c2cc(=O)oc3c2cc(c(c3)O)CCC(=O)O . This represents the arrangement of atoms and their connectivity in the molecule.

Scientific Research Applications

Synthesis and Chemical Properties

Research has demonstrated various synthesis methods and chemical properties of compounds related to 3-[4-[(7-Hydroxy-2-oxo-3-phenylchromen-4-yl)methyl]phenyl]prop-2-enoic acid. For example, Hanzawa et al. (2012) explored the synthesis of carboxylic acids, esters, alcohols, and ethers containing a tetrahydropyran ring, showcasing the versatility in synthesizing complex organic compounds (Hanzawa et al., 2012). Additionally, the synthesis and characterization of molecular crystals based on related compounds have been investigated for their stable photoluminescence properties (Zhestkij et al., 2021).

Biological and Medicinal Applications

Compounds structurally similar to 3-[4-[(7-Hydroxy-2-oxo-3-phenylchromen-4-yl)methyl]phenyl]prop-2-enoic acid have shown potential in various biological and medicinal applications. Notably, derivatives of 4-oxo-butenoic acid have been studied for their anti-tumor properties against human breast carcinoma (Miles et al., 1958). Other studies have highlighted the antimicrobial, DNA cleavage, and cytotoxicity activities of certain metal complexes derived from this compound class (Karabasannavar et al., 2017).

Advanced Material Development

Compounds with structural similarities have been utilized in the development of advanced materials. For instance, the synthesis of organosilicon(IV) complexes derived from tridentate ONO Schiff bases of dehydroacetic acid has been researched, showing potential in antimicrobial applications and material science (Devi et al., 2015).

Environmental and Agricultural Applications

Compounds in this class have also been explored for environmental and agricultural applications. Research by Swain and Abbott (2013) on the effect of redox conditions on sphagnum acid thermochemolysis product distributions in peatlands demonstrates the environmental relevance of these compounds (Swain & Abbott, 2013). Additionally, the synthesis and study of novel quinolinyl chalcones derived from these compounds have indicated their potential growth-promoting effects on plants (Hassan et al., 2020).

properties

IUPAC Name

3-[4-[(7-hydroxy-2-oxo-3-phenylchromen-4-yl)methyl]phenyl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18O5/c26-19-11-12-20-21(14-17-8-6-16(7-9-17)10-13-23(27)28)24(18-4-2-1-3-5-18)25(29)30-22(20)15-19/h1-13,15,26H,14H2,(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGKGINZAHYHTNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=C(C=C(C=C3)O)OC2=O)CC4=CC=C(C=C4)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[4-[(7-Hydroxy-2-oxo-3-phenylchromen-4-yl)methyl]phenyl]prop-2-enoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-[4-[(7-Hydroxy-2-oxo-3-phenylchromen-4-yl)methyl]phenyl]prop-2-enoic acid
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3-[4-[(7-Hydroxy-2-oxo-3-phenylchromen-4-yl)methyl]phenyl]prop-2-enoic acid
Reactant of Route 3
3-[4-[(7-Hydroxy-2-oxo-3-phenylchromen-4-yl)methyl]phenyl]prop-2-enoic acid
Reactant of Route 4
3-[4-[(7-Hydroxy-2-oxo-3-phenylchromen-4-yl)methyl]phenyl]prop-2-enoic acid
Reactant of Route 5
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3-[4-[(7-Hydroxy-2-oxo-3-phenylchromen-4-yl)methyl]phenyl]prop-2-enoic acid
Reactant of Route 6
3-[4-[(7-Hydroxy-2-oxo-3-phenylchromen-4-yl)methyl]phenyl]prop-2-enoic acid

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